Methyl 4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate
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Overview
Description
Methyl 4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate is a complex organic compound with the molecular formula C20H24N2O2. It is known for its unique structure, which includes a piperidine ring substituted with an aniline group, a benzyl group, and a methyl ester group.
Preparation Methods
The synthesis of Methyl 4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield 1-benzyl-3-methoxycarbonyl-4-piperidone, which is subsequently converted to the desired product by reaction with aniline .
Chemical Reactions Analysis
Methyl 4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Methyl 4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate can be compared with similar compounds such as:
Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate: This compound has a similar structure but lacks the methyl group on the piperidine ring.
N-Phenethyl-4-piperidone (NPP): Used as a precursor in the synthesis of various piperidine derivatives.
4-anilino-N-phenethylpiperidine (ANPP): Another precursor for piperidine-based compounds. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H26N2O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl 4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate |
InChI |
InChI=1S/C21H26N2O2/c1-17-15-23(16-18-9-5-3-6-10-18)14-13-21(17,20(24)25-2)22-19-11-7-4-8-12-19/h3-12,17,22H,13-16H2,1-2H3 |
InChI Key |
QELBPGZIZNAZGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1(C(=O)OC)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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